molecular formula C16H17NO3S B2989163 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034416-19-6

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2989163
CAS No.: 2034416-19-6
M. Wt: 303.38
InChI Key: RGPALZMGLVTLDM-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by Sunder and Maleraju (2013) involved the synthesis of derivatives similar to the compound , focusing on their anti-inflammatory activity. They synthesized a series of compounds by reacting pyrazole with substitutions at phenyl and benzofuran with various substituted acetamides. Among these, some compounds showed significant anti-inflammatory activity, highlighting the potential of such structures in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) explored the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. Their research indicates that structural modifications to the acetamide moiety can lead to compounds with considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), investigating their antioxidant activity. The study demonstrated significant antioxidant properties, suggesting potential applications in oxidative stress-related therapeutic areas (Chkirate et al., 2019).

Chemoselective Acetylation

Magadum and Yadav (2018) conducted a study on chemoselective monoacetylation using a similar compound, highlighting its relevance in synthesizing intermediates for antimalarial drugs. This research underscores the importance of such compounds in the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).

Novel Synthesis and Antitumor Evaluation

Shams et al. (2010) focused on synthesizing heterocyclic compounds derived from similar acetamide structures, demonstrating their antiproliferative activity against various human cancer cell lines. This indicates the potential of acetamide derivatives in cancer research (Shams et al., 2010).

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-14(9-17-16(19)7-11-4-6-21-10-11)12-1-2-15-13(8-12)3-5-20-15/h1-2,4,6,8,10,14,18H,3,5,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPALZMGLVTLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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